molecular formula C10H13FN2O B3332050 6-Fluoro-2-pivaloylaminopyridine CAS No. 86847-87-2

6-Fluoro-2-pivaloylaminopyridine

Cat. No.: B3332050
CAS No.: 86847-87-2
M. Wt: 196.22 g/mol
InChI Key: BGMYXERKJFNAQO-UHFFFAOYSA-N
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Description

6-Fluoro-2-pivaloylaminopyridine is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to the pyridine ring. The presence of the fluorine atom imparts unique chemical and biological properties to the compound, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-pivaloylaminopyridine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-pivaloylaminopyridine using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-pivaloylaminopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Fluoro-2-pivaloylaminopyridine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its unique chemical properties and potential biological activity.

    Materials Science: The compound is used in the synthesis of novel materials with specific properties, such as fluorinated polymers.

    Agrochemicals: It is used in the development of new agrochemicals with improved efficacy and environmental properties.

    Radiotherapy: Fluorinated pyridines, including this compound, are explored as potential imaging agents for cancer treatment.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-pivaloylaminopyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. For example, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties but less complex structure.

    6-Fluoro-2-aminopyridine: Similar to 6-Fluoro-2-pivaloylaminopyridine but lacks the pivaloyl group.

    2,6-Difluoropyridine: Contains two fluorine atoms, offering different reactivity and properties.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the pivaloyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-(6-fluoropyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMYXERKJFNAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6-fluoropyridin-2-amine (13.1 g, 117 mmol) was dissolved in anhydrous pyridine (100 mL), and cooled to 0° C. followed by fast dropwise addition of trimethylacetyl chloride (15.9 mL, 129 mmol) over 2 min. 5 min later, the resulting slurry was stirred over night at room temperature. Partial of the solvent was removed on rotary vacuum. The residue was partitioned between saturated ammonium chloride (200 mL) and EtOAc (200 mL). After separation, the organic layer was washed with brine (50 mL), dried over MgSO4, concentrated on rotary vacuum, and purified on flash chromatography eluting with 25˜75% EtOAc/Hexanes (1400 mL) to afford the expected product as a white solid (21.4 g, 93% yield); 1H NMR (400 MHz, CDCl3) δ ppm 1.29 (s, 9 H), 6.63 (dd, J=8.06, 2.01 Hz, 1 H), 7.76 (q, J=8.14 Hz, 1 H), 7.85 (s, 1 H), 8.09 (dd, J=8.06, 1.76 Hz, 1 H); Mass spec. 197.15 (MH+), Calc. for C10H13FN2O196.1.
Quantity
13.1 g
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100 mL
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15.9 mL
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Yield
93%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2-amino-6-fluoropyridine (4.2 g) in CH2C2 (100 ml) was treated with Et3N (8 ml) and pivaloyl chloride (5 ml) at 0° C. to room temperature overnight. The reaction mixture was washed with water (50 ml), 2N H2SO4 (50 ml), water (50 ml) and dried (Na2SO4). Evaporation of the solvent afforded 6-fluoro-2-pivaloylaminopyridine (6 g).
Quantity
4.2 g
Type
reactant
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5 mL
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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